molecular formula C11H11N3O3S B14676834 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone CAS No. 36065-80-2

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone

Cat. No.: B14676834
CAS No.: 36065-80-2
M. Wt: 265.29 g/mol
InChI Key: SFYBVYGDWXFMAJ-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone is a synthetic organic compound that features both an imidazole ring and a nitrophenyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with imidazole rings are often used as ligands in catalysis.

    Materials Science: The nitrophenyl group can impart unique electronic properties, making the compound useful in the development of advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Antimicrobial Activity: Similar compounds have shown antimicrobial properties, making this compound a candidate for further study.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The nitrophenyl group could interact with specific molecular targets, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone: Lacks the nitro group, which may result in different electronic properties and reactivity.

    1-(4-nitrophenyl)-2-(1H-imidazol-2-ylthio)ethanone: Similar structure but with variations in the positioning of functional groups.

Uniqueness

The presence of both the imidazole ring and the nitrophenyl group in 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone makes it unique, potentially offering a combination of biological activity and electronic properties not found in other compounds.

Properties

CAS No.

36065-80-2

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C11H11N3O3S/c15-10(7-18-11-12-5-6-13-11)8-1-3-9(4-2-8)14(16)17/h1-4H,5-7H2,(H,12,13)

InChI Key

SFYBVYGDWXFMAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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